molecular formula C14H11Cl2NO3 B2988761 Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 400087-50-5

Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2988761
CAS No.: 400087-50-5
M. Wt: 312.15
InChI Key: TVMLTZNVQGOQTM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a pyridine derivative characterized by a 3-chlorobenzyl group at the 1-position and a methyl ester at the 3-position of the pyridine ring. Its molecular formula is C₁₅H₁₂Cl₂NO₃, with a molecular weight of 325.17 g/mol. The presence of two chlorine atoms enhances its lipophilicity, which may influence bioavailability and binding affinity in biological systems.

Properties

IUPAC Name

methyl 5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)10-6-12(16)13(18)17(8-10)7-9-3-2-4-11(15)5-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMLTZNVQGOQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS No. 100623-27-6) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes chloro and benzyl substituents, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H11Cl2NO3C_{14}H_{11}Cl_{2}NO_{3} with a molecular weight of approximately 300.14 g/mol. The compound's structure is depicted below:

Methyl 5 chloro 1 3 chlorobenzyl 6 oxo 1 6 dihydro 3 pyridinecarboxylate\text{Methyl 5 chloro 1 3 chlorobenzyl 6 oxo 1 6 dihydro 3 pyridinecarboxylate}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Target Organism Activity
This compoundE. coliInhibitory
Similar Pyridine DerivativeS. aureusInhibitory

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Compounds with similar structures have shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes through various mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in bacterial cell wall synthesis.
  • Radical Scavenging : The presence of electron-donating groups enhances its capacity to neutralize reactive oxygen species.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity.

Research on Antioxidant Properties

Another study assessed the antioxidant activity using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 25 µg/mL, demonstrating significant antioxidant potential compared to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Chlorobenzyl, methyl ester C₁₅H₁₂Cl₂NO₃ 325.17 High lipophilicity; potential intermediate in drug synthesis
Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)-benzyl]-1,6-dihydro-3-pyridinecarboxylate 4-Trifluoromethylbenzyl, methyl ester C₁₅H₁₁ClF₃NO₃ 345.71 Enhanced electron-withdrawing effects from CF₃ group; may improve metabolic stability
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid 2,4-Dichlorobenzyl, carboxylic acid C₁₃H₈Cl₃NO₃ 332.57 Increased halogenation may enhance toxicity; used in safety studies (GHS compliance)
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 3-Chlorobenzyl, 4-chlorophenylamide C₁₉H₁₃Cl₃N₂O₂ 403.26 Carboxamide group improves hydrogen-bonding capacity; explored in target-based drug design
5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde 4-Methylbenzyl, carbaldehyde C₁₄H₁₃ClN₂O₂ 292.72 Aldehyde functionality enables Schiff base formation; used in synthetic chemistry

Structural and Functional Insights:

Substituent Effects on Bioactivity: The 3-chlorobenzyl group in the target compound provides moderate steric bulk and electron-withdrawing effects, which may influence binding to hydrophobic enzyme pockets.

Functional Group Versatility :

  • The carbaldehyde variant () serves as a reactive intermediate for synthesizing imine or hydrazone derivatives, highlighting the scaffold’s adaptability in combinatorial chemistry .

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